molecular formula C10H12N2O3 B12002765 Ethyl[(3-aminophenyl)amino](oxo)acetate CAS No. 7402-43-9

Ethyl[(3-aminophenyl)amino](oxo)acetate

Katalognummer: B12002765
CAS-Nummer: 7402-43-9
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: OKLRIUSQOWPSHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl(3-aminophenyl)aminoacetate is an organic compound with the molecular formula C10H12N2O3 It is a derivative of aniline, where the amino group is substituted with an ethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(3-aminophenyl)aminoacetate typically involves the reaction of 3-nitroaniline with ethyl oxalyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of ethyl(3-aminophenyl)aminoacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reducing agents and solvents to optimize cost and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl(3-aminophenyl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl(3-aminophenyl)aminoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which ethyl(3-aminophenyl)aminoacetate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ethyl(3-aminophenyl)aminoacetate can be compared with other similar compounds, such as:

    Ethyl(4-aminophenyl)aminoacetate: Similar structure but with the amino group at the para position.

    Methyl(3-aminophenyl)aminoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl(3-nitrophenyl)aminoacetate: Similar structure but with a nitro group instead of an amino group.

These compounds share similar chemical properties but may differ in their reactivity and applications

Eigenschaften

CAS-Nummer

7402-43-9

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

ethyl 2-(3-aminoanilino)-2-oxoacetate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2,11H2,1H3,(H,12,13)

InChI-Schlüssel

OKLRIUSQOWPSHD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)NC1=CC=CC(=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.